molecular formula C24H29N5O2 B11258254 1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

Cat. No.: B11258254
M. Wt: 419.5 g/mol
InChI Key: CCSVDSBITVTXAR-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea is a complex organic compound that belongs to the class of ureas. This compound features a unique combination of aromatic and heterocyclic structures, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea typically involves multi-step organic reactions. The process may include:

    Formation of the triazolo[4,3-a]azepine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the urea group: This step often involves the reaction of an amine with an isocyanate or carbamate under controlled conditions.

    Substitution reactions: Introduction of the dimethylphenyl and methoxyphenyl groups through electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of such complex compounds may involve:

    Batch or continuous flow reactors: To ensure precise control over reaction conditions.

    Purification techniques: Such as crystallization, chromatography, or distillation to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or dimethyl groups.

    Reduction: Reduction reactions could target the urea or triazolo ring structures.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution reagents: Halogens, nitrating agents, or alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

This compound may have applications in:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Possible therapeutic applications, such as in drug design or as a pharmacophore.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. It may involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or replication.

    Pathways involved: Could include signal transduction, metabolic pathways, or cellular transport mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)urea: Lacks the triazolo[4,3-a]azepine ring.

    1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-1-(1,2,4-triazol-3-ylmethyl)urea: Different heterocyclic structure.

Uniqueness

The presence of the triazolo[4,3-a]azepine ring and the specific substitution pattern makes 1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea unique, potentially offering distinct chemical and biological properties.

Properties

Molecular Formula

C24H29N5O2

Molecular Weight

419.5 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

InChI

InChI=1S/C24H29N5O2/c1-17-11-12-20(14-18(17)2)29(24(30)25-19-8-7-9-21(15-19)31-3)16-23-27-26-22-10-5-4-6-13-28(22)23/h7-9,11-12,14-15H,4-6,10,13,16H2,1-3H3,(H,25,30)

InChI Key

CCSVDSBITVTXAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC(=CC=C4)OC)C

Origin of Product

United States

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